molecular formula C13H16N2O2 B13390331 Tert-butyl cyano(phenyl)methylcarbamate CAS No. 177723-19-2

Tert-butyl cyano(phenyl)methylcarbamate

Cat. No.: B13390331
CAS No.: 177723-19-2
M. Wt: 232.28 g/mol
InChI Key: UWMFDFGRVUUNOU-LLVKDONJSA-N
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Description

Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is part of the carbamate family, which is known for its diverse chemical properties and uses. Carbamates are esters of carbamic acid and are widely used in pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . Another method includes the reaction of carbonate esters with ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of catalysts and advanced reaction techniques can enhance the production process, making it more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler compounds with fewer functional groups .

Scientific Research Applications

Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[(S)-cyanophenylmethyl]-, 1,1-dimethylethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

CAS No.

177723-19-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl N-[(S)-cyano(phenyl)methyl]carbamate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16)/t11-/m1/s1

InChI Key

UWMFDFGRVUUNOU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C#N)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1

Origin of Product

United States

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